

# LL-37 Peptide: A Comprehensive Technical Guide to Structure and Function

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## Compound of Interest

Compound Name: LL-37 FK-13

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## Abstract

The human cathelicidin antimicrobial peptide, LL-37, stands as a pivotal component of the innate immune system. It is the sole member of the cathelicidin family found in humans and is generated by the proteolytic cleavage of the hCAP-18 protein (human cationic antimicrobial protein 18).[1] Beyond its well-documented direct antimicrobial properties, LL-37 exhibits a remarkable spectrum of immunomodulatory functions, positioning it as a molecule of significant interest in therapeutic development. This technical guide elucidates the multifaceted nature of LL-37, detailing its structure, mechanisms of action, and the intricate signaling pathways it governs. We present a comprehensive overview of its antimicrobial efficacy, immunomodulatory capabilities, and its paradoxical role in cancer. Detailed experimental protocols for the characterization of LL-37's activities are provided, alongside structured quantitative data to facilitate comparative analysis.

## Structure of LL-37

LL-37 is a 37-amino acid, cationic peptide with an amphipathic  $\alpha$ -helical conformation, a feature crucial for its biological activities.[2] In aqueous solutions, LL-37 exists as a random coil, but upon encountering microbial membranes or other hydrophobic environments, it adopts its characteristic  $\alpha$ -helical structure. This structural plasticity is fundamental to its ability to interact with and disrupt microbial membranes. The peptide's cationic nature, conferred by a net positive charge, facilitates its initial electrostatic interaction with the negatively charged

components of microbial cell walls, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[3]

## Antimicrobial Function

LL-37 exhibits broad-spectrum antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some viruses.[4] Its primary mechanism of action involves the disruption of microbial membrane integrity, leading to cell lysis and death.[1] This process is generally understood to occur via one or a combination of proposed models, including the "carpet-like" mechanism, where the peptide accumulates on and disrupts the membrane in a detergent-like manner, or through the formation of toroidal pores.[2]

## Quantitative Antimicrobial Activity

The antimicrobial potency of LL-37 is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The MIC values of LL-37 vary depending on the target pathogen and the experimental conditions, such as salt concentration.[5]

Gram-Positive Bacteria	MIC (µg/mL)	Reference
Staphylococcus aureus	<10	[5]
Staphylococcus epidermidis	<10	[5]
Listeria monocytogenes	<10	[5]
Vancomycin-resistant Enterococci	<10	[5]

Gram-Negative Bacteria	MIC (µg/mL)	Reference
Pseudomonas aeruginosa	<10	[5]
Salmonella typhimurium	<10	[5]
Escherichia coli	<10	[5]
Multidrug-resistant P. aeruginosa	15.6 - 1000	[6]

Fungi	MIC (µg/mL)	Reference
Candida albicans	>250	[7]
Candida auris	25 - 100	[8]

## Immunomodulatory Functions

LL-37 is a key modulator of the innate and adaptive immune responses. Its immunomodulatory activities are complex and context-dependent, encompassing both pro-inflammatory and anti-inflammatory effects.[9]

## Chemoattraction of Immune Cells

LL-37 acts as a chemoattractant for a variety of immune cells, including neutrophils, monocytes, T cells, and mast cells, recruiting them to sites of infection and inflammation.[10] This chemotactic activity is primarily mediated through the formyl peptide receptor-like 1 (FPRL1), a G protein-coupled receptor (GPCR).[11]

## Modulation of Cytokine and Chemokine Production

LL-37 can influence the production and release of a wide array of cytokines and chemokines. For instance, it can stimulate monocytes to produce pro-inflammatory cytokines like IL-8 and IL-6.[9] Conversely, it can also suppress the production of pro-inflammatory cytokines such as TNF-α in response to bacterial components like LPS.[12] This dual functionality highlights its role in orchestrating a balanced immune response.

Cell Type	LL-37 Concentration	Effect	Reference
Monocytes	1-15 µg/mL	Increased IL-1β expression	[13]
Monocytes	5 µg/mL	Decreased TNF-α, Increased IL-10	[13]
Monocytes	20 µg/mL	Upregulation of IL-8 and IL-6	[9]
Neutrophils	5-20 µg/mL	Decreased LPS-induced IL-1β, IL-6, IL-8, TNF-α	[12]
Dendritic Cells	up to 20 µg/mL	Inhibition of LPS-induced IL-6 and TNF-α	[9]

## Role in Cancer

The role of LL-37 in cancer is paradoxical, with studies reporting both pro-tumorigenic and anti-tumorigenic activities depending on the cancer type and the tumor microenvironment.[14]

### Pro-tumorigenic Effects

In some cancers, such as ovarian, lung, and breast cancer, LL-37 has been shown to promote tumor progression.[15] It can enhance cancer cell proliferation, migration, and invasion, and stimulate angiogenesis. These effects are often mediated through the activation of various cell surface receptors, including FPRL1 and the epidermal growth factor receptor (EGFR).[15]

### Anti-tumorigenic Effects

Conversely, in cancers like gastric and colon cancer, LL-37 has demonstrated tumor-suppressive properties.[14] It can inhibit cancer cell proliferation and induce apoptosis.[14] The anti-cancer activity of LL-37 and its fragments is often attributed to their ability to selectively target and disrupt the negatively charged membranes of cancer cells.[14]

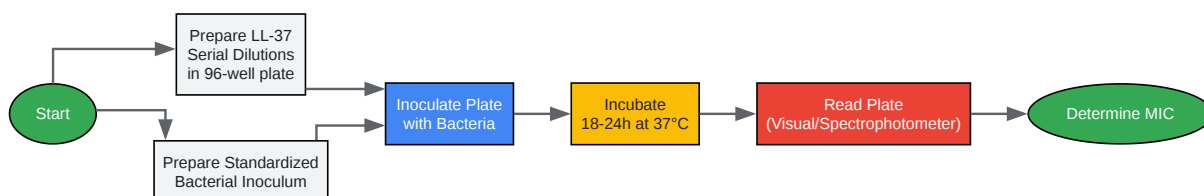
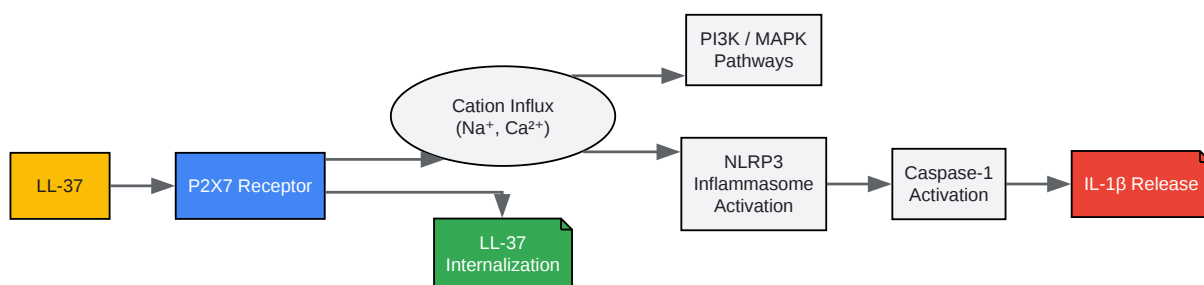
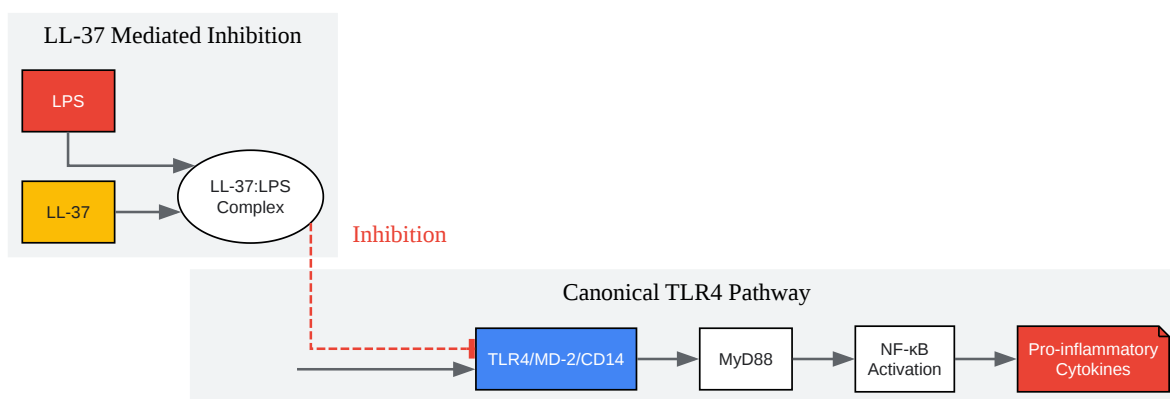
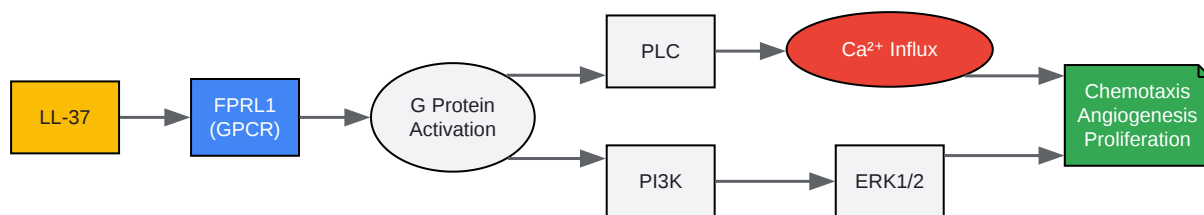
Cancer Cell Line	Effect	IC50 / Effective Concentration	Reference
Gastric Cancer Cells	Inhibition of proliferation, G0/G1 arrest	4-40 µg/mL	<a href="#">[14]</a>
Jurkat T Leukemia Cells	Induction of apoptosis	25-200 µg/mL	<a href="#">[14]</a>
Ovarian Cancer Cells	Stimulation of proliferation	-	<a href="#">[15]</a>
Lung Cancer Cells	Stimulation of proliferation	-	<a href="#">[15]</a>

## Signaling Pathways

LL-37 exerts its diverse biological effects by interacting with a range of cell surface receptors and modulating downstream signaling cascades.

### Formyl Peptide Receptor-Like 1 (FPRL1) Signaling

Activation of FPRL1 by LL-37 is a key mechanism for its chemotactic and angiogenic effects.[\[3\]](#)  
[\[11\]](#) This interaction triggers a G protein-mediated signaling cascade, leading to an increase in intracellular calcium, and the activation of pathways involving PI3K, PLC, and MAP kinases like ERK1/2.[\[3\]](#)[\[16\]](#)



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